1,3-DIMETHYL-8-[(4-METHYLBENZYL)SULFANYL]-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Description
This purine-2,6-dione derivative features a core structure substituted at positions 1, 3, 7, and 7. Key functional groups include:
- 1,3-Dimethyl groups: Enhance steric stability and modulate electronic effects.
- 7-(2-Methyl-2-propenyl): A branched allyl group contributing to hydrophobic interactions and conformational rigidity.
The compound’s molecular formula is C₂₁H₂₄N₄O₂S (calculated), with a molecular weight of 396.5 g/mol.
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-12(2)10-23-15-16(21(4)19(25)22(5)17(15)24)20-18(23)26-11-14-8-6-13(3)7-9-14/h6-9H,1,10-11H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGWLEOSONWTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-8-[(4-METHYLBENZYL)SULFANYL]-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of Methyl Groups: Methylation of the purine core is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylphenylmethylsulfanyl Group: This step involves the reaction of the purine derivative with 4-methylbenzyl mercaptan under basic conditions.
Addition of the Methylprop-2-enyl Group: The final step involves the alkylation of the purine derivative with 2-methylprop-2-enyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-8-[(4-METHYLBENZYL)SULFANYL]-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the methylphenylmethylsulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfanyl derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
1,3-DIMETHYL-8-[(4-METHYLBENZYL)SULFANYL]-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-8-[(4-METHYLBENZYL)SULFANYL]-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- Target Compound : Moderate lipophilicity (predicted LogP ~2.8) due to 4-methylbenzylsulfanyl and branched allyl groups.
- Compound : Higher aqueous solubility (due to dihydroxypropylsulfanyl) but reduced membrane permeability .
- Compound : Enhanced lipophilicity (LogP ~3.5) from chlorophenyl and benzyl groups, favoring CNS penetration .
Receptor Binding and Selectivity
- The target compound’s 4-methylbenzylsulfanyl group may favor adenosine A₂A receptor binding (similar to xanthine derivatives).
- Compound: The dihydroisoquinolinyl group could enhance affinity for kinases due to rigid, planar geometry .
Stability and Metabolic Considerations
- Target Compound : Thioether linkage is oxidation-resistant compared to thiols, but 2-methyl-2-propenyl may undergo metabolic epoxidation.
- Compound : Dihydroxypropyl group increases susceptibility to enzymatic hydrolysis or oxidation .
Biological Activity
1,3-DIMETHYL-8-[(4-METHYLBENZYL)SULFANYL]-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE, often referred to by its chemical name or CAS number, is a purine derivative with significant biological interest. This compound's structure suggests potential pharmacological properties due to the presence of a purine core and various substituents that may influence its biological activity.
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 356.442 g/mol
- CAS Number : ChemicalBook
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : Many sulfur-containing compounds are known for their antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that similar purine derivatives can exhibit antibacterial and antifungal properties.
- Enzyme Inhibition : Compounds with a purine structure often serve as enzyme inhibitors, particularly in pathways involving nucleotides.
Antioxidant Activity
A study examining the antioxidant capacity of sulfur-containing compounds found that certain derivatives can scavenge free radicals effectively. The mechanism likely involves the sulfur atom's ability to donate electrons, thus neutralizing reactive species.
Antimicrobial Properties
Research on related compounds has shown promising results against various bacterial strains. For example:
- Bacterial Strains Tested : E. coli, Staphylococcus aureus, and Bacillus subtilis.
- Results : Moderate to strong activity was observed, indicating potential therapeutic applications in treating infections caused by these pathogens.
Enzyme Inhibition Studies
The compound's structure suggests it may act as an inhibitor for several key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE could have implications for treating neurodegenerative diseases such as Alzheimer's.
- Urease : Compounds with similar functionalities have shown strong urease inhibition, which is relevant in managing conditions like kidney stones.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of synthesized purine derivatives were evaluated for their antimicrobial activity against Salmonella typhi and Bacillus subtilis. The results indicated that the compound exhibited significant inhibition zones compared to control groups.
| Compound | S. typhi Inhibition Zone (mm) | B. subtilis Inhibition Zone (mm) |
|---|---|---|
| Test Compound | 15 | 20 |
| Control | 5 | 10 |
Case Study 2: Enzyme Inhibition
A docking study revealed that the compound binds effectively to the active site of AChE with a binding energy of -8.5 kcal/mol, suggesting strong potential as an AChE inhibitor.
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer:
The synthesis involves alkylation and sulfanyl substitution steps. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the purine C8 position .
- Temperature control : Reactions are typically conducted at 60–80°C to balance yield and byproduct formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC (using sodium 1-octanesulfonate buffer at pH 4.6 ) ensures >95% purity.
Basic Question: How is the molecular structure validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methylbenzyl and propenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNOS requires 406.15 g/mol) .
- X-ray crystallography : Resolves stereochemistry of the purine core and sulfanyl linkage .
Advanced Question: How do structural modifications influence bioactivity?
Methodological Answer:
- Substituent analysis : Replacing the 4-methylbenzyl group with fluorinated analogs (e.g., 4-fluorobenzyl) alters receptor binding affinity, assessed via competitive radioligand assays .
- Isosteric replacements : Morpholine or piperidine derivatives (e.g., ) are synthesized and tested in enzyme inhibition assays (e.g., PDE5 or adenosine receptors) to optimize selectivity .
Advanced Question: What methodologies assess environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis studies : Incubate the compound in buffers (pH 3–9) at 25–40°C, monitoring degradation via LC-MS. Major products include purine-2,6-dione derivatives .
- Photolysis : Expose to UV light (254 nm) to identify photooxidation products (e.g., sulfoxide or sulfone derivatives) .
Advanced Question: How are contradictions in analytical data resolved (e.g., HPLC vs. LC-MS)?
Methodological Answer:
- Orthogonal validation : Discrepancies in purity (HPLC vs. LC-MS) require ion-pair chromatography (e.g., sodium 1-octanesulfonate ) to resolve matrix effects.
- Standard spiking : Add known impurities (e.g., dealkylated byproducts) to confirm retention times and fragmentation patterns .
Advanced Question: What in vitro assays evaluate biological mechanisms?
Methodological Answer:
- Kinase inhibition assays : Use recombinant enzymes (e.g., PKA, PKC) with ATP-competitive probes to measure IC values .
- Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, correlating results with structural analogs (e.g., 5-fluorouracil ).
Advanced Question: How are degradation products characterized in pharmacokinetic studies?
Methodological Answer:
- Metabolite profiling : Incubate with liver microsomes (human/rat), identifying phase I/II metabolites via UPLC-QTOF-MS .
- Stability in plasma : Monitor parent compound depletion over 24 hours at 37°C, detecting esterase-mediated hydrolysis .
Advanced Question: What computational models predict solubility and bioavailability?
Methodological Answer:
- QSAR modeling : Use descriptors like logP, polar surface area, and hydrogen-bond donors to predict intestinal absorption .
- Molecular docking : Simulate binding to serum albumin (PDB ID: 1BM0) to estimate plasma protein binding .
Advanced Question: How to resolve contradictions in bioactivity across studies?
Methodological Answer:
- Batch variability analysis : Compare purity (HPLC), stereochemistry (chiral columns), and counterion effects (e.g., sodium vs. free acid forms ).
- Dose-response reevaluation : Test in multiple cell lines with standardized protocols (e.g., NIH/3T3 fibroblasts for nonspecific toxicity ).
Advanced Question: What strategies improve synthetic yield while minimizing byproducts?
Methodological Answer:
- Catalyst optimization : Use Pd/C or Raney nickel for selective hydrogenation of propenyl groups without reducing sulfanyl linkages .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 hours) and improve regioselectivity at C7/C8 positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
